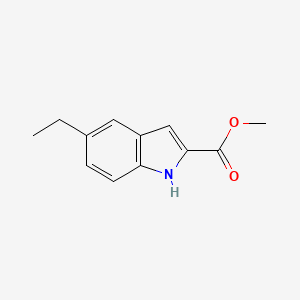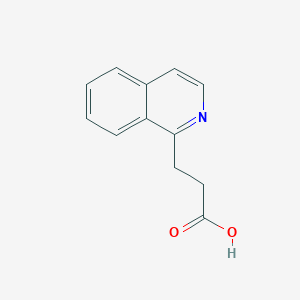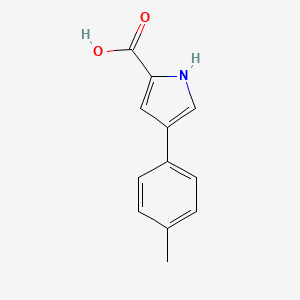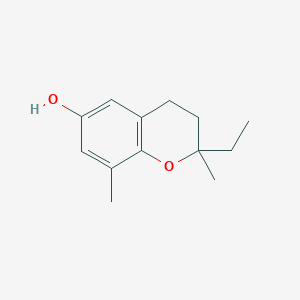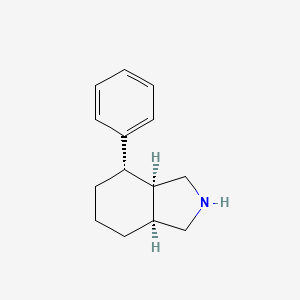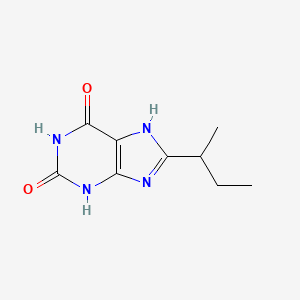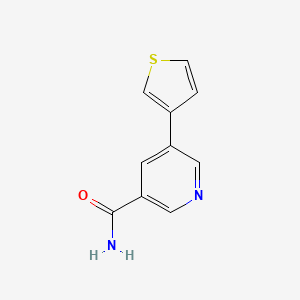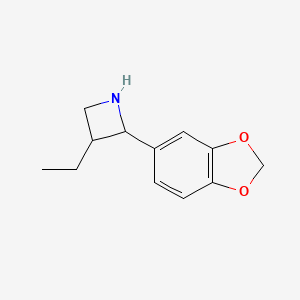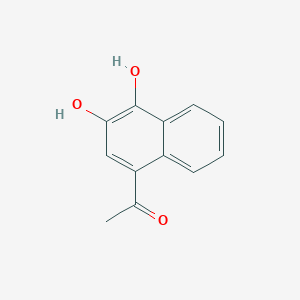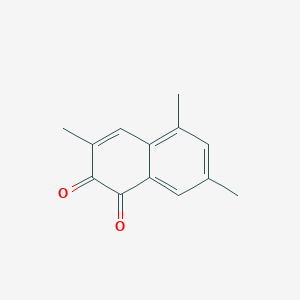![molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3](/img/structure/B15069438.png)
3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form chalcone derivatives.
Common Reagents and Conditions
Potassium Hydroxide: Used as a catalyst in condensation reactions.
Ethanol: Common solvent for reactions involving this compound.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Chalcone Derivatives: Formed via Claisen–Schmidt condensation.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and ability to inhibit the growth of various pathogens.
Mécanisme D'action
The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Induction of Oxidative Stress: The compound increases oxidative stress within cells, leading to DNA damage and apoptosis.
Upregulation of Pro-apoptotic Genes: It upregulates genes such as p53 and Bax, which are involved in the apoptotic pathway.
Inhibition of Cell Proliferation: The compound reduces the expression of proliferative markers like ki67, thereby inhibiting cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-isoquinoline derivative with similar structural features.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share the triazolo-isoquinoline core and exhibit similar biological activities.
Uniqueness
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
7639-52-3 |
|---|---|
Formule moléculaire |
C10H6ClN3 |
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H |
Clé InChI |
RAODSHJLXPOCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


